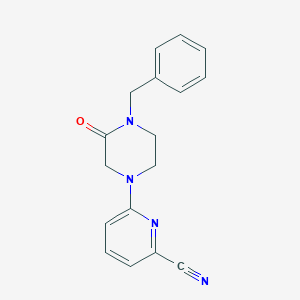![molecular formula C19H24ClN5O B12266480 4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12266480.png)
4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{4-[(4-Chlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine est un composé organique complexe qui comporte un cycle pipérazine, un cycle pyrimidine et un cycle morpholine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(2-{4-[(4-Chlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine implique généralement plusieurs étapes. Une méthode courante implique la réaction du chlorure de 4-chlorobenzyl avec la pipérazine pour former la 4-[(4-chlorophényl)méthyl]pipérazine. Cet intermédiaire est ensuite réagi avec la 2-chloropyrimidine pour former la 4-(2-{4-[(4-chlorophényl)méthyl]pipérazin-1-yl}pyrimidine). Finalement, ce composé est réagi avec la morpholine pour donner le composé cible .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement et de réduire les coûts. Cela pourrait inclure l'utilisation de réacteurs automatisés et de techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
4-(2-{4-[(4-Chlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des cycles chlorophényle et pyrimidine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
4-(2-{4-[(4-Chlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques et du cancer.
Mécanisme d'action
Le mécanisme d'action de 4-(2-{4-[(4-Chlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les effets du composé sont médiés par la liaison à ces cibles, ce qui peut moduler leur activité et conduire à diverses réponses biologiques. Les voies exactes impliquées sont encore à l'étude et peuvent varier en fonction de l'application spécifique .
Applications De Recherche Scientifique
4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can modulate their activity and lead to various biological responses. The exact pathways involved are still under investigation and may vary depending on the specific application .
Propriétés
Formule moléculaire |
C19H24ClN5O |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
4-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H24ClN5O/c20-17-3-1-16(2-4-17)15-23-7-9-25(10-8-23)19-21-6-5-18(22-19)24-11-13-26-14-12-24/h1-6H,7-15H2 |
Clé InChI |
FTTLLFWUBGEFGY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC=CC(=N3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266407.png)
![N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266415.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12266418.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B12266426.png)
![N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12266431.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12266444.png)
![N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12266454.png)
![6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266457.png)

![N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B12266460.png)
![7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12266471.png)
![6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266473.png)
![4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266474.png)
